![molecular formula C13H21N3OS B2871634 3,3-dimethyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)butanamide CAS No. 1797320-56-9](/img/structure/B2871634.png)
3,3-dimethyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)butanamide
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Overview
Description
Thiazoles are a type of organic compound that includes a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of a larger family of compounds known as azoles, which also includes imidazoles and oxazoles . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction can yield substituted thiazole derivatives in good yield .Molecular Structure Analysis
Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored various synthesis methods and chemical reactions involving compounds structurally similar to "3,3-dimethyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)butanamide." For example, the synthesis of pyridine-based heterocycles incorporating a pyridine-2-ylcarboxamido moiety has been described, showcasing a method for generating structurally diverse libraries through chemical reactions (Darwish et al., 2010). Another study highlights the generation of a structurally diverse library of compounds starting from a ketonic Mannich base derived from 2-acetylthiophene, emphasizing the versatility of such compounds in chemical synthesis (Roman, 2013).
Antimicrobial and Biological Activities
Several studies have focused on the antimicrobial evaluation of new derivatives. For instance, new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring were synthesized and showed moderate antimicrobial activity (Farag et al., 2009). Similarly, compounds designed for insecticidal and antibacterial potential were synthesized from N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide, indicating the potential for these compounds in developing new treatments or agents (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems
Biochemical Pathways
The compound may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems . Thiazole derivatives have been found to have diverse biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of Action
Thiazole derivatives have been associated with a range of effects due to their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Future Directions
properties
IUPAC Name |
3,3-dimethyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-13(2,3)8-11(17)15-10-4-6-16(9-10)12-14-5-7-18-12/h5,7,10H,4,6,8-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENOKHRXCSXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(C1)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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